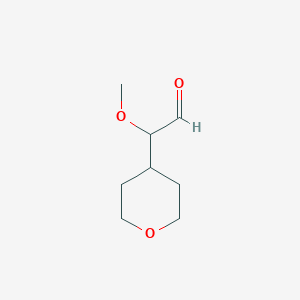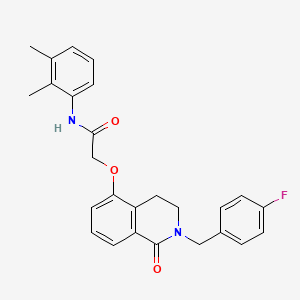
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride” is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperazine ring, and a phenoxy group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms. The phenoxy group consists of a phenyl group (a six-membered carbon ring) attached to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazole and piperazine rings, for example, might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the other functional groups present .Scientific Research Applications
Electrochemical and Quantum Chemical Studies
One study focused on the corrosion inhibition properties of synthesized benzimidazole derivatives for N80 steel in hydrochloric acid. These compounds, including those with piperazine units, demonstrated significant inhibition efficiency, which could be beneficial in protecting industrial equipment against corrosion. The study utilized techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the effectiveness of these inhibitors. The findings suggest potential applications in materials science and engineering for corrosion protection (Yadav et al., 2016).
Pharmaceutical Analysis
Another study developed a ketoconazole ion-selective electrode for pharmaceutical analysis. This work highlights the importance of similar imidazole derivatives in creating analytical tools for the pharmaceutical industry, which could be extended to the compound of interest for specific analytical applications (Shamsipur & Jalali, 2000).
Anthelmintic Activity
Research into novel synthesized 1,2,4-triazole moiety clubbed with benzimidazole ring demonstrated good anthelmintic activity against Pheretima posthumous. This study showcases the potential of such compounds in developing new anthelmintic drugs, suggesting a potential research direction for exploring the biological activities of similar compounds (Kumar & Sahoo, 2014).
Cancer Treatment
A specific synthesis aimed at creating a candidate for boron neutron capture therapy for cancer treatment involved the development of an o-carboranyl derivative of a similar compound. This research underscores the potential application of such compounds in developing novel cancer treatments, highlighting the intersection of chemistry and oncology (Argentini et al., 1998).
Antifungal and Antimicrobial Activities
Several studies have explored the antifungal and antimicrobial properties of compounds containing imidazole and piperazine moieties. For instance, the synthesis and evaluation of ketoconazole, an orally active broad-spectrum antifungal agent, indicate the potential of similar compounds in treating various fungal infections (Heeres et al., 1979). Additionally, novel piperazinone derivatives have been assessed for cytotoxic activities against cancer cell lines, suggesting another area of application in anticancer research (Ghasemi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-22-14-5-3-2-4-6-14;/h2-8H,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDRJOSOYZXNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide](/img/structure/B2580982.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)
![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)
![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)


![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)

